molecular formula C24H30N2O5 B2722049 3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 942013-41-4

3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No. B2722049
CAS RN: 942013-41-4
M. Wt: 426.513
InChI Key: QQJQYVIOHVFPDI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide” is C23H30N2O5 . This compound contains several functional groups, including an amide group (N-C=O), an aromatic ring (phenyl group), and three ethoxy groups (C-O-C) attached to the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 414.495 Da , a boiling point of 536.5±50.0 °C at 760 mmHg , and a flash point of 278.3±30.1 °C . It has a density of 1.2±0.1 g/cm3 and a molar refractivity of 116.6±0.3 cm3 .

Scientific Research Applications

Potential Antineoplastic Properties

Compounds with benzamide derivatives have been explored for their antineoplastic properties. For example, a novel series of compounds similar in structure to the query compound demonstrated excellent cytotoxic properties, often more potent than contemporary anticancer drugs. These molecules have shown tumor-selective toxicity and the ability to act as modulators of multi-drug resistance. Modes of action include apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions, suggesting a potential avenue of research for "3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide" (Hossain et al., 2020).

Supramolecular Chemistry and Nanotechnology

Benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), have been pivotal in supramolecular chemistry and nanotechnology. These compounds' simple structure, accessibility, and understanding of their self-assembly behavior make them suitable for applications ranging from nanotechnology to polymer processing and biomedical applications. This suggests potential research applications for "this compound" in creating novel nanoscale materials or biomedical tools (Cantekin et al., 2012).

Antimicrobial Properties

Compounds with similar structures have been identified with promising antimicrobial and antimalarial properties. The structural flexibility and functional groups present in these molecules allow for the targeting of various biological pathways, offering a template for developing new antimicrobial agents. This highlights a potential research direction for exploring the antimicrobial efficacy of "this compound" (Bie et al., 2017).

Prokinetic Agents in Gastrointestinal Motility Disorders

Cisapride, a substituted piperidinyl benzamide chemically related to the query compound, has been used as a prokinetic agent that facilitates or restores motility throughout the gastrointestinal tract. Its mechanism of action involves enhancing acetylcholine release in the myenteric plexus of the gut, suggesting potential gastrointestinal applications for our compound of interest (McCallum et al., 1988).

Mechanism of Action

While the exact mechanism of action of “3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide” is not specified, compounds with similar structures have been studied for their biological activities. For instance, apixaban, a compound with a similar piperidinyl phenyl amide structure, is a direct inhibitor of activated factor X (FXa), and is used for the prevention and treatment of various thromboembolic diseases .

properties

IUPAC Name

3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-4-29-20-15-17(16-21(30-5-2)23(20)31-6-3)24(28)25-18-10-12-19(13-11-18)26-14-8-7-9-22(26)27/h10-13,15-16H,4-9,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJQYVIOHVFPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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